

Using 4-Chloro-2-hydroxy-3-methoxybenzoic acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *4-Chloro-2-hydroxy-3-methoxybenzoic acid*

CAS No.: 1784240-35-2

Cat. No.: B1470407

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Abstract

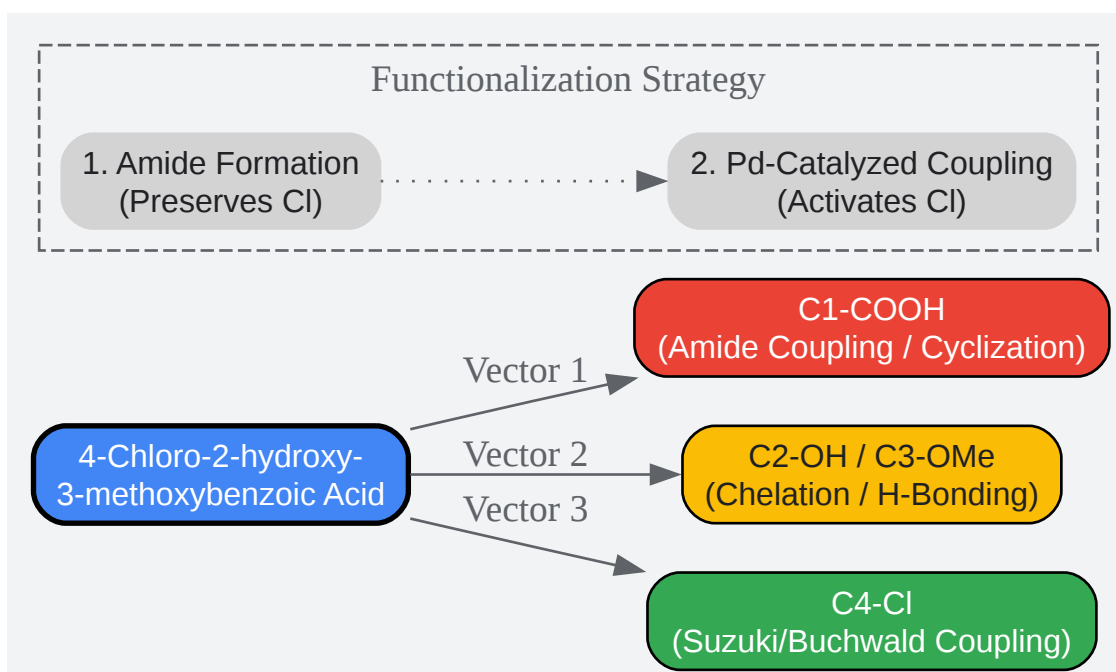
This application note details the strategic deployment of **4-Chloro-2-hydroxy-3-methoxybenzoic acid** (CAS 106562-30-5) in high-throughput medicinal chemistry. Unlike simple benzoic acid derivatives, this scaffold offers three orthogonal vectors for diversification: a carboxylic acid for linker attachment, a phenolic hydroxyl/methoxy motif for hydrogen bond networking, and a C4-chlorine handle for palladium-catalyzed cross-coupling.^[1] This guide provides validated protocols for quality control, regioselective functionalization, and downstream API synthesis, specifically targeting kinase inhibitor and metalloproteinase (MMP) inhibitor workflows.

Structural Analysis & Reactivity Profile

The utility of **4-Chloro-2-hydroxy-3-methoxybenzoic acid** lies in its dense functionalization.^[2] ^[1]^[3]^[4] In Fragment-Based Drug Discovery (FBDD), it serves as a "privileged structure" due to its ability to enforce specific binding geometries while allowing rapid elaboration.^[1]^[3]^[4]

The Orthogonal Reactivity Map

- Site A (C1-COOH): The primary vector for amide coupling or heterocycle formation (e.g., benzimidazoles, benzoxazoles).[1]
- Site B (C2-OH / C3-OMe): This "salicylate-like" motif is critical for chelating metals (in MMP inhibitors) or forming water-mediated hydrogen bonds in kinase hinge regions.[2][1][3][4] The C3-methoxy group induces a specific twist in the biaryl bond due to steric clash, often improving selectivity.
- Site C (C4-Cl): A deactivated aryl chloride.[2][1][3][4] While less reactive than bromides/iodides, it is highly stable during upstream amide couplings, allowing for "late-stage diversification" via Suzuki-Miyaura or Buchwald-Hartwig couplings.[2][1][3]



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Figure 1: Orthogonal reactivity vectors allowing sequential functionalization without protecting group manipulation.

Critical Quality Attributes (CQA) & Purification

Commercial sources of this intermediate often contain o-vanillic acid (non-chlorinated precursor) or 5-chloro-2-hydroxy-3-methoxybenzoic acid (regioisomer).[2][1][3][4] These

impurities are detrimental to downstream biological assays.[3][4]

Analytical Protocol: HPLC Purity Assessment

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[3][4]
- Mobile Phase B: Acetonitrile.[3][4]
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV @ 280 nm (phenol absorption) and 254 nm.[1][3][4]
- Acceptance Criteria:
 - Target Purity: >98.5% (Area %).
 - Regioisomer (5-Cl): <0.5%.[2][1][3][4]
 - Moisture Content (Karl Fischer): <1.0% (Critical for subsequent acid chloride formation).[1][4]

Purification Strategy (Recrystallization): If purity <98%, perform recrystallization using Ethanol:Water (80:20).[1][4] The 4-chloro isomer typically crystallizes first due to higher lattice energy compared to the 5-chloro isomer.[2][1][3][4]

Application Protocol A: Late-Stage Biaryl Synthesis

This protocol demonstrates the synthesis of a biaryl salicylate via Suzuki-Miyaura Coupling.[2][3][4] The challenge here is the free phenol/acid, which can poison Palladium catalysts. We utilize a ligand-optimized system to avoid protection steps.[2][1][3][4]

Objective: Synthesize 4-(4-fluorophenyl)-2-hydroxy-3-methoxybenzoic acid.

Reagents & Equipment:

- Substrate: **4-Chloro-2-hydroxy-3-methoxybenzoic acid** (1.0 equiv).[2][1][3][4]

- Boronic Acid: 4-Fluorophenylboronic acid (1.5 equiv).[2][1][3][4]
- Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[1][4] Note: XPhos is crucial for activating aryl chlorides in the presence of free phenols.
- Base: K₃PO₄ (3.0 equiv).[1][3][4]
- Solvent: 1,4-Dioxane : Water (4:1).[1][3][4]

Step-by-Step Methodology:

- Degassing: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes.
- Catalyst Addition: Add Pd(OAc)₂ and XPhos. Add the degassed solvent mixture via syringe.[3][4]
- Reaction: Heat to 85°C for 4–6 hours.
 - Checkpoint: Monitor by LC-MS.[2][1][3][4] The starting material (M-H = 201/203) should disappear; Product (M-H = 261) should appear.
- Workup (Self-Validating):
 - Cool to room temperature.[3][4][5]
 - Acidify to pH 2 with 1N HCl.[3][4] Validation: Precipitate should form.[3][4] If oil forms, re-extract with EtOAc.[4]
 - Filter the precipitate or extract with EtOAc.[3][4][5]
- Purification: The free acid product can often be purified by simple acid-base extraction (Extract into NaHCO₃, wash organics, re-acidify aqueous layer).[1]

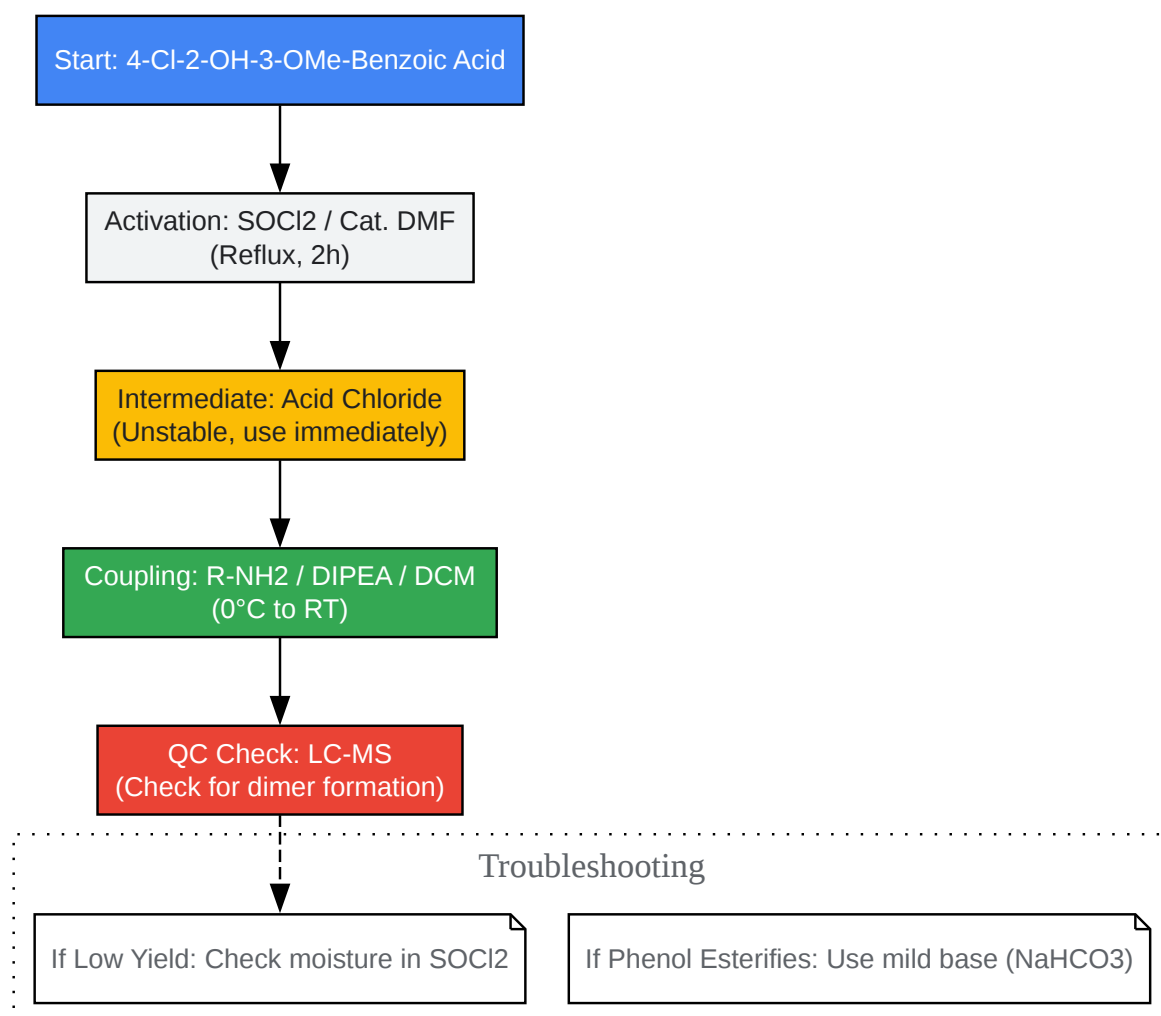
Application Protocol B: Amide Library Generation

This workflow is designed for parallel synthesis, creating a library of amides while leaving the chlorine handle intact for future modification.

Objective: Synthesis of N-substituted-4-chloro-2-hydroxy-3-methoxybenzamides.

Workflow Logic:

Direct coupling using EDC/HOBt can be sluggish due to the steric hindrance of the ortho-hydroxy and ortho-methoxy groups.[2][1][3][4] The Acid Chloride Method is preferred for reliability.[3][4]



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Figure 2: Reliable activation and coupling workflow for sterically crowded benzoic acids.

Detailed Protocol:

- Activation: Dissolve 1.0 g of the acid in 5 mL Thionyl Chloride (SOCl₂). Add 1 drop of DMF (catalyst).[1][3][4] Reflux for 2 hours until gas evolution ceases.
- Evaporation: Remove excess SOCl₂ under vacuum. Critical: Add Toluene and re-evaporate twice to remove traces of SOCl₂ (which will consume your amine).[1][4]
- Coupling: Dissolve the crude acid chloride in dry DCM (10 mL).
- Addition: Add the amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C.
- Quench: Stir for 2 hours, then wash with 1N HCl (to remove unreacted amine) and Brine.
- Data Analysis:
 - Yield Expectation: >85%.
 - Common Side Reaction: Ester formation on the phenol if the amine is nucleophilic enough or if base is too strong.[3][4] Remedy: If this occurs, treat the crude product with LiOH/THF for 30 mins to selectively hydrolyze the ester while keeping the amide intact.

Summary of Physicochemical Data

Property	Value/Description	Relevance to Pharma
Molecular Weight	202.59 g/mol	Ideal for FBDD (Rule of 3 compliant).[2][1][3][4]
pKa (COOH)	~3.0	Slightly more acidic than benzoic acid due to Cl/OMe.[1][3][4]
pKa (Phenol)	~8.5	Physiological relevance; likely ionized at pH 7.[1][3][4]
LogP	~2.1	Good lipophilicity balance for oral bioavailability.[3][4]
Solubility	Low in water; High in DMSO/MeOH	Compatible with standard screening libraries.[3][4]

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Disclaimer: This Application Note is for research purposes only. All chemical handling must be performed under a fume hood with appropriate PPE (gloves, goggles, lab coat) as chlorinated phenols can be toxic and irritating.[1]

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